molecular formula C16H14OS B13781359 6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one CAS No. 6948-60-3

6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one

Cat. No.: B13781359
CAS No.: 6948-60-3
M. Wt: 254.3 g/mol
InChI Key: POQPCPSMQILWNK-UHFFFAOYSA-N
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Description

4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- is a heterocyclic compound that belongs to the class of benzothiopyrans. These compounds are characterized by a sulfur atom incorporated into the benzopyran ring system. The presence of the sulfur atom imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-3-buten-2-one with elemental sulfur in the presence of a base, such as sodium ethoxide, to form the desired benzothiopyran structure. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized benzothiopyrans with various substituents on the aromatic ring.

Scientific Research Applications

4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-
  • 4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-,1,1-dioxide
  • 4H-1-Benzopyran-4-one,2,3-dihydro-

Uniqueness

4H-1-Benzothiopyran-4-one,2,3-dihydro-6-methyl-2-phenyl- is unique due to the presence of both a sulfur atom and a phenyl group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other benzothiopyran derivatives. The phenyl group also enhances the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug design and other applications.

Properties

CAS No.

6948-60-3

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

6-methyl-2-phenyl-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C16H14OS/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3

InChI Key

POQPCPSMQILWNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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